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Compound of Interest

Compound Name: 2-Phenylquinolin-4-ol

Cat. No.: B075522 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Phenylquinolin-4-ol, a heterocyclic compound of interest in medicinal chemistry and materials

science. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and

mass spectrometry (MS) data, along with the methodologies for their acquisition.

Physicochemical Properties
Property Value

Molecular Formula C₁₅H₁₁NO

Molecular Weight 221.25 g/mol [1]

IUPAC Name 2-phenyl-1H-quinolin-4-one[2]

CAS Number 1144-20-3[1][2][3]

Appearance White to yellow solid[4]

Spectroscopic Data
The spectroscopic data presented below has been compiled from various sources to provide a

detailed characterization of 2-Phenylquinolin-4-ol.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data

Solvent: DMSO-d₆

Frequency: 400 MHz

Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Reference

11.72 s 1H N-H [4]

8.10
dd, J = 8.1, 1.1

Hz
1H H-5 [4]

7.83
dd, J = 6.6, 2.9

Hz
2H H-2', H-6' [4]

7.77 d, J = 8.3 Hz 1H H-8 [4]

7.70 – 7.64 m 1H H-7 [4]

7.63 – 7.55 m 3H H-3', H-4', H-5' [4]

7.34 t, J = 7.2 Hz 1H H-6 [4]

6.34 s 1H H-3 [4]

¹³C NMR (Carbon-13 NMR) Data

Solvent: DMSO-d₆

Frequency: 100 MHz
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Chemical Shift (δ, ppm) Assignment Reference

176.92 C-4 [4]

149.98 C-2 [4]

140.50 C-8a [4]

134.21 C-1' [4]

131.80 C-7 [4]

130.44 C-4' [4]

128.99 C-3', C-5' [4]

127.41 C-2', C-6' [4]

124.86 C-5 [4]

124.71 C-4a [4]

123.24 C-6 [4]

118.71 C-8 [4]

107.32 C-3 [4]

Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) confirms the elemental composition of 2-
Phenylquinolin-4-ol.

Ion Calculated m/z Found m/z Ionization Reference

[M+H]⁺ 222.0914 222.0917 ESI [4]

The NIST Mass Spectrometry Data Center reports the top peak in the mass spectrum to be at

m/z 221.[2]

Infrared (IR) Spectroscopy
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Specific IR data for 2-Phenylquinolin-4-ol is not readily available in the provided search

results. However, based on its functional groups, the IR spectrum is expected to exhibit the

following characteristic absorption bands.

Wavenumber (cm⁻¹) Vibration Type Functional Group

3400-3200 (broad) O-H Stretch Hydroxyl (enol tautomer)

3200-3000 N-H Stretch Amine (amide tautomer)

3100-3000 C-H Stretch Aromatic

~1660 C=O Stretch Carbonyl (amide tautomer)

1600-1450 C=C Stretch Aromatic Ring

1260-1000 C-O Stretch Enol tautomer

Experimental Methodologies
The data presented in this guide were obtained using standard spectroscopic techniques.

NMR Spectroscopy:

¹H and ¹³C NMR spectra were recorded on a 400 MHz and 100 MHz spectrometer,

respectively.[4] The solvent used was deuterated dimethyl sulfoxide (DMSO-d₆), with the

solvent peak used as an internal standard (δ = 2.50 ppm for ¹H NMR and δ = 39.50 ppm for ¹³C

NMR).[4]

Mass Spectrometry:

High-resolution mass spectra (HRMS) were acquired using an FT-ICR mass spectrometer with

electrospray ionization (ESI).[4]

Synthesis (for context):

A common synthesis method involves charging a test tube with the appropriate aniline and β-

ketoester derivatives, along with TEMPO and KHCO₃ in DMSO. The reaction mixture is then
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stirred at 120 °C under an oxygen atmosphere. After cooling, the product is extracted with ethyl

acetate, washed, dried, and purified by column chromatography.[5]

Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

synthesized chemical compound like 2-Phenylquinolin-4-ol.
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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a

chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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